molecular formula C7H11NS B12561003 N-Propylthiophen-3-amine CAS No. 143650-35-5

N-Propylthiophen-3-amine

Cat. No.: B12561003
CAS No.: 143650-35-5
M. Wt: 141.24 g/mol
InChI Key: JKNMJPRHNWFYAF-UHFFFAOYSA-N
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Description

N-Propylthiophen-3-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom this compound is characterized by the presence of a propyl group attached to the nitrogen atom and an amine group attached to the third position of the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Propylthiophen-3-amine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with amines. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-Propylthiophen-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Mechanism of Action

The mechanism of action of N-Propylthiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, thiophene derivatives are known to interact with voltage-gated sodium channels, which can affect neuronal signaling and have implications in pain management and anesthesia .

Comparison with Similar Compounds

    Thiophene: The parent compound, thiophene, is a five-membered aromatic ring with one sulfur atom.

    2-Aminothiophene: Similar to N-Propylthiophen-3-amine but with an amine group at the second position.

    3-Aminothiophene: Similar to this compound but without the propyl group.

Uniqueness: this compound is unique due to the presence of both a propyl group and an amine group at specific positions on the thiophene ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

143650-35-5

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

N-propylthiophen-3-amine

InChI

InChI=1S/C7H11NS/c1-2-4-8-7-3-5-9-6-7/h3,5-6,8H,2,4H2,1H3

InChI Key

JKNMJPRHNWFYAF-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CSC=C1

Origin of Product

United States

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